1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with a 2,4-dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of pharmacology. The dichlorophenyl moiety is known for enhancing the lipophilicity and biological activity of compounds, making it a valuable structure in drug design.
This compound falls under the category of pyrrolidine derivatives, which are cyclic amines that play significant roles in various biological systems. Pyrrolidines are often utilized in the synthesis of pharmaceuticals due to their ability to mimic natural products and interact with biological targets effectively. The specific structure of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine suggests potential applications in developing therapeutic agents.
The synthesis of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine can be achieved through several methods, typically involving the reaction of 2,4-dichloroaniline with pyrrolidine derivatives. A common synthetic route includes:
For example, one method involves heating a mixture of 2,4-dichloroaniline and malononitrile in the presence of a base like sodium ethoxide under reflux conditions, leading to the formation of the pyrrolidine derivative .
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine can participate in various chemical reactions due to its functional groups:
These reactions are often carried out under controlled conditions to optimize yield and selectivity .
The mechanism of action for 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is primarily linked to its interaction with biological targets such as receptors or enzymes. While specific data on this compound's mechanism may be limited, similar compounds often act as inhibitors or modulators in various biochemical pathways.
For instance, compounds containing pyrrolidine structures have been shown to influence neurotransmitter systems or exhibit anticancer activity by interfering with cell signaling pathways .
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may react under extreme pH or temperature conditions .
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine has potential applications in several scientific fields:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, represents a privileged scaffold in medicinal chemistry due to its versatile physicochemical properties and proven therapeutic relevance. This scaffold is characterized by its conformational rigidity, which allows for precise spatial orientation of pharmacophoric elements, and its moderate lipophilicity (logP ~0.75), facilitating favorable membrane permeability and blood-brain barrier penetration . The historical significance of pyrrolidine derivatives is underscored by their presence in numerous FDA-approved drugs across diverse therapeutic areas over the past four decades. These derivatives frequently serve as crucial pharmacophores in molecules targeting neurological disorders, infectious diseases, and cancer therapeutics. The scaffold's synthetic versatility enables extensive structural modifications at the nitrogen atom or carbon positions (C2, C3), allowing medicinal chemists to fine-tune steric, electronic, and solubility properties [3].
Notably, pyrrolidine-containing compounds demonstrate significant target engagement diversity, interacting with enzymes, G-protein-coupled receptors (GPCRs), ion channels, and kinase domains through hydrogen bonding, van der Waals interactions, and cation-π interactions facilitated by the basic nitrogen. Recent advances highlight their incorporation into kinase inhibitors (e.g., FMS kinase inhibitors like Sotuletinib/BLZ945), where the pyrrolidine moiety contributes to binding affinity and selectivity profiles [3]. The scaffold's inherent metabolic stability compared to aromatic heterocycles further enhances its utility in lead optimization campaigns, particularly when addressing oxidative metabolism challenges [6].
Table 1: Therapeutic Applications of Representative Pyrrolidine-Containing Drugs
Compound Name | Therapeutic Area | Key Molecular Target(s) | Structural Role of Pyrrolidine |
---|---|---|---|
Sotuletinib (BLZ945) | Oncology (Phase II) | CSF-1R (FMS kinase) | Core scaffold for hinge binding region interaction |
Edicotinib | Oncology (Phase I) | FLT3, KIT kinases | Conformational constraint element |
JTE-952 | Rheumatoid Arthritis (Clinical Candidate) | TrkA kinase | Solubility modulator and binding affinity enhancer |
Vimseltinib | TGCT (Phase I/II) | CSF-1R | Stereochemical control of target engagement |
The 2,4-dichlorophenyl group constitutes a strategically important aromatic substituent in bioactive compound design, imparting distinct electronic and steric properties critical for target recognition. This moiety features two electronegative chlorine atoms at ortho and para positions, creating a pronounced electron-deficient aromatic system that enhances π-π stacking interactions with tyrosine or tryptophan residues in binding pockets. Simultaneously, the chlorine atoms contribute significant lipophilicity increments (π ~0.71 for Cl), improving membrane penetration and pharmacokinetic properties [2] [6].
In kinase inhibitor design, particularly against FMS (CSF-1R), the 2,4-dichlorophenyl group demonstrates remarkable target affinity enhancement. Structural analyses reveal its optimal fit within hydrophobic subpockets adjacent to the ATP-binding site, where the ortho-chlorine minimizes rotational freedom while the para-chlorine extends into a high-affinity cleft. This precise spatial arrangement contributes to compound 6 (Abbisko Therapeutics) achieving CSF-1R inhibition (IC₅₀ = 19.48 nM), substantially due to the dichlorophenyl moiety's hydrophobic complementarity with Val-654, Leu-640, and Ile-633 residues [3].
The moiety also confers enhanced metabolic stability relative to mono-halogenated or unsubstituted phenyl rings, particularly resisting CYP450-mediated hydroxylation at the sterically shielded positions. This property is leveraged in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors where extended plasma half-life is crucial. Furthermore, the 2,4-dichlorophenyl group serves as an effective amide bioisostere, maintaining similar spatial dimensions while improving hydrolytic stability compared to carboxylic acid derivatives [6]. When conjugated to the pyrrolidine scaffold, this moiety creates a hybrid pharmacophore balancing three-dimensional flexibility and planar aromatic engagement—a design principle validated in multiple clinical candidates targeting inflammatory and oncological pathways [3] [6].
The strategic incorporation of pyrrolidine scaffolds in kinase and receptor modulators leverages their intrinsic three-dimensional vectorality and chiral control capabilities. Unlike planar aromatic systems, the pyrrolidine ring introduces defined stereochemistry at C2/C3 positions, enabling precise spatial presentation of appended pharmacophores to complementary binding regions. This stereoelectronic control is exemplified in FMS kinase inhibitors where (S)-configured pyrrolidine derivatives exhibit superior binding affinity over (R)-isomers due to optimal hydrogen bonding with hinge region residues [3] [4].
Pyrrolidine-containing compounds demonstrate particular efficacy as allosteric modulators of challenging targets like μ-opioid receptors (MOR) and transient receptor potential vanilloid 1 (TRPV1). The scaffold's conformational flexibility facilitates adaptation to induced-fit binding pockets, while its basic nitrogen serves as a cationic anchor point for aspartate/glutamate residues. Dual-target ligands such as compound 2ac (TRPV1 IC₅₀ = 29.3 nM; MOR Kᵢ = 60.3 nM) exemplify this approach, where the pyrrolidine core simultaneously engages polar and hydrophobic domains across disparate binding sites [4]. Computational analyses reveal that N-methylation of pyrrolidine in these contexts enhances blood-brain barrier permeability by reducing hydrogen bond donor count while maintaining target engagement through favorable van der Waals contacts [4].
The scaffold's versatility extends to molecular hybridization strategies where pyrrolidine acts as a spacer connecting dichlorophenyl motifs with bioisosteric replacements (e.g., 1,2,4-oxadiazoles, triazoles). This approach mitigates metabolic liabilities while preserving pharmacophore geometry, as demonstrated in kappa opioid agonists where trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]cycloprop-2-ene-1-carboxamides maintain nanomolar potency through optimal positioning of the dichlorophenyl group within the opioid receptor's hydrophobic accessory site [4] [7].
Table 2: Strategic Advantages of Pyrrolidine Scaffolds in Target Modulation
Pharmacological Property | Structural Determinant in Pyrrolidine | Impact on Drug Design |
---|---|---|
Stereochemical Control | Chiral centers at C2/C3 | Enables enantioselective target engagement; critical for kinase selectivity |
Membrane Permeability | Moderate lipophilicity (calculated logP ~1.2) | Facilitates CNS penetration for neurotarget engagement |
Metabolic Stability | Saturated bond structure | Reduces oxidative metabolism compared to aromatic heterocycles |
Target Versatility | Tunable basicity (pKa ~10-11 for NH) | Adaptable to ionic interactions with aspartate/glutamate in GPCRs |
Synthetic Diversification | Functionalization at N1, C2, C3, C4 | Rapid SAR exploration through parallel synthesis |
The emergence of 1-(2,4-dichlorophenyl)pyrrolidin-3-amine specifically capitalizes on these advantages—its primary amine at C3 provides a versatile handle for hydrogen bonding interactions or further derivatization, while the dichlorophenyl at N1 ensures hydrophobic anchoring. Molecular modeling suggests this compound adopts a pseudo-folded conformation through intramolecular CH-π interactions, preorganizing it for binding pocket entry—a feature potentially explaining its promising activity in preliminary kinase inhibition screens [3] [4]. Future structural optimizations may explore stereoselective synthesis of (R)- and (S)-enantiomers to determine chiral preference in kinase binding, or N-acylation to probe amide bioisosteric effects on target residence time [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0